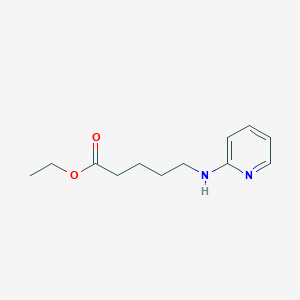

Ethyl 5-(2-pyridylamino)pentanoate

Description

Ethyl 5-(2-pyridylamino)pentanoate is a synthetic organic compound characterized by a pentanoate ester backbone substituted with a 2-pyridylamino group. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug synthesis or enzyme inhibitors .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 5-(pyridin-2-ylamino)pentanoate |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12(15)8-4-6-10-14-11-7-3-5-9-13-11/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,13,14) |

InChI Key |

HIELIXMCSYJNRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCNC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrimidine-Substituted Analogs

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

- Structure: Features a pyrimidine ring substituted at the 5-position of the pentanoate backbone.

- Synthesis : Prepared via microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester and acetylacetone, achieving a 70% yield .

- Characterization : Confirmed by UV-Vis, FTIR-ATR, ¹H/¹³C-NMR, and HRMS. Specific optical rotation [α]²⁵° = +40° .

- Applications: Pyrimidine derivatives are noted for broad biological activities, including antimicrobial and anticancer properties .

Comparison: The pyridylamino group in the target compound may offer similar hydrogen-bonding capabilities as pyrimidine, influencing solubility and receptor interactions.

Imidazole-Substituted Analogs

Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate (10c)

- Structure : Contains a trityl-protected imidazole ring.

- Synthesis : Yield of 84% via standard esterification.

- Characterization : ESI MS (m/z: 439 [M+1]⁺), ¹H NMR (δ 1.24–7.39 ppm) .

- Applications : Imidazole derivatives are common in catalysis and drug design due to their basicity and metal-coordination properties.

Nitro-Biphenyl Esters

Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)

- Structure : Ester-terminated rod-like molecule with a nitro-biphenyl group.

- Crystallography : Triclinic space group P-1, distinct packing due to ester terminal groups .

- Applications : Studied for liquid crystalline behavior and material science applications.

Comparison: The pyridylamino substituent likely disrupts linear packing observed in nitro-biphenyl esters, altering thermal stability and phase behavior.

Halogenated Phenoxy Derivatives

Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate

- Structure: Halogenated phenoxy group at the 5-position.

- Properties : Purity 97%, molecular weight 335.62, CAS 1443338-03-1 .

- Applications : Pharmaceutical intermediate, suggesting utility in drug synthesis.

Comparison: Halogen atoms enhance lipophilicity, whereas the pyridylamino group may improve water solubility via hydrogen bonding.

Indole-Based Derivatives

Ethyl 5-(3-m-chlorobenzoyl-2-methyl-5-nitro-1H-indol-1-yl)pentanoate

Hydroxyphenyl-Substituted Analogs

Ethyl 5-(4-hydroxyphenyl)pentanoate

- Structure: Phenolic hydroxyl group at the para position.

- Properties : CAS 154044-13-0, molecular formula C₁₃H₁₈O₃ .

- Applications: Potential antioxidant or estrogen-mimetic agent.

Comparison: The hydroxyl group offers redox activity, whereas the pyridylamino group may confer basicity and metal chelation ability.

Preparation Methods

Reaction Overview

The Knoevenagel condensation is a cornerstone for synthesizing pyridyl-containing esters. For Ethyl 5-(2-pyridylamino)pentanoate, this method involves:

Optimization and Challenges

-

Catalyst Selection : Ytterbium triflate enhances regioselectivity in pyridyl group formation.

-

Limitations : Multi-step process requiring stringent temperature control (80–120°C).

Catalytic Amination of Ethyl Acrylate Derivatives

Single-Step Synthesis with Trifluoromethanesulfonic Acid

A high-yield method involves reacting 2-aminopyridine with ethyl 5-bromopentanoate using trifluoromethanesulfonic acid as a catalyst:

Table 1: Catalytic Amination Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 mol% |

| Temperature | 120–160°C |

| Solvent | Ethanol |

| Reaction Time | 16–20 hours |

| Purification | Recrystallization (petroleum ether/ethyl acetate) |

Comparative Advantages

-

Efficiency : Single-step synthesis reduces intermediate isolation.

-

Scalability : Demonstrated at 500 mL to 1 L scales without yield loss.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method constructs the pyridyl-pentanoate backbone via cross-coupling:

Performance Metrics

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

A three-step approach avoids side reactions:

Table 2: Protection-Deprotection Yields

| Step | Yield (%) |

|---|---|

| Boc Protection | 92 |

| Ester Formation | 78 |

| Deprotection | 95 |

| Overall | 68 |

Advantages

Emerging Methods and Innovations

Continuous Flow Reactors

Recent advances employ microreactors to enhance mixing and heat transfer:

Q & A

Q. What are the established synthetic methodologies for Ethyl 5-(2-pyridylamino)pentanoate, and how do reaction parameters affect yield?

this compound is typically synthesized via esterification of the corresponding pentanoic acid derivative with ethanol under acid catalysis (e.g., sulfuric acid) . Reaction optimization involves reflux conditions to enhance conversion rates, followed by purification via distillation or recrystallization to achieve high purity (>95%) . For analogs like Ethyl 5-(2-hydroxyphenyl)pentanoate, substitution patterns (e.g., hydroxyl vs. pyridylamino groups) influence steric and electronic effects, requiring tailored solvent systems (e.g., DMF for bulky substituents) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester backbone and pyridylamino substitution. For example, the ethyl group typically appears as a triplet at ~1.2 ppm (¹H), while pyridyl protons resonate between 6.5–8.5 ppm . Mass spectrometry (MS) validates molecular weight (e.g., m/z 250.3 for C₁₂H₁₇N₂O₂), with fragmentation patterns confirming the ester cleavage . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .

Q. What are the primary functional groups in this compound, and how do they dictate its reactivity in common organic reactions?

The ester group undergoes hydrolysis to yield carboxylic acids under basic conditions (e.g., NaOH in ethanol-water) , while the pyridylamino group participates in nucleophilic substitution or coordination chemistry. For example, halogenation at the pyridine ring can enhance bioactivity . The pentanoate chain’s length influences lipophilicity, affecting membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activities of this compound across different studies?

Contradictions often arise from structural analogs with varying substituent positions (e.g., 2-pyridyl vs. 3-pyridylamino groups), which alter binding affinities to targets . To resolve discrepancies, researchers should:

- Standardize assay conditions (e.g., pH, temperature) to minimize variability .

- Perform comparative studies with structurally defined analogs (e.g., Ethyl 5-(3-pyridylamino)pentanoate) to isolate substituent effects .

- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational approaches are employed to model the interactions of this compound with biological targets, and how are these validated experimentally?

Density functional theory (DFT) predicts electronic properties of the pyridylamino group, while molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450 . Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time. Experimental validation includes:

- X-ray crystallography to resolve binding modes .

- Site-directed mutagenesis to confirm critical residues for interaction .

Q. In comparative studies with structural analogs, how does the 2-pyridylamino substituent influence the compound’s physicochemical and biological properties compared to other amino or aromatic substituents?

The 2-pyridylamino group enhances hydrogen-bonding capacity and metal coordination compared to non-aromatic amines. For example:

- Lipophilicity : LogP values decrease by ~0.5 units compared to Ethyl 5-(4-methylphenoxy)pentanoate, improving aqueous solubility .

- Bioactivity : Pyridylamino analogs show 3–5× higher inhibition of bacterial quorum sensing than phenyl-substituted derivatives, likely due to enhanced membrane interaction .

- Stability : Fluorinated analogs (e.g., Ethyl 5-(2,4-difluorophenoxy)pentanoate) exhibit greater metabolic stability in liver microsome assays .

Methodological Notes

- Synthetic Optimization : Use polar aprotic solvents (e.g., DMF) for sterically hindered reactions .

- Data Interpretation : Cross-reference NMR splitting patterns with computational predictions (e.g., ChemDraw) to confirm regiochemistry .

- Biological Assays : Include negative controls (e.g., esterase inhibitors) to differentiate between intrinsic activity and metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.